molecular formula C13H12N4 B11772462 2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine

2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine

Cat. No.: B11772462
M. Wt: 224.26 g/mol
InChI Key: XIVODYIMJKASDB-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that contains both an imidazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine typically involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent like iron powder or tin chloride under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the imidazole ring or the aniline moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine is unique due to its specific arrangement of the imidazole and aniline moieties, which confer distinct electronic and steric properties. These properties make it particularly useful in the design of novel pharmaceuticals and advanced materials.

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

2-(4-aminophenyl)-1H-benzimidazol-4-amine

InChI

InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(15)12(11)17-13/h1-7H,14-15H2,(H,16,17)

InChI Key

XIVODYIMJKASDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N)N

Origin of Product

United States

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